(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
Description
Properties
IUPAC Name |
(2-methylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-7-9-16(10-8-14)13-23-19-20-11-12-21(19)18(22)17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBVNUDIWBXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of an imidazole ring and a thioether linkage. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse sources.
Structural Characteristics
This compound combines a thioether group with an imidazole derivative, which is known for its presence in various bioactive compounds. The structural motifs present in this compound may contribute to a range of biological activities, including antimicrobial and anticancer properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antifungal, anticancer |
| Thioether derivatives | Thioether linkage | Antimicrobial |
| Methoxy-substituted phenols | Methoxy group | Anti-inflammatory |
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the thioether group have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anticancer Potential
The imidazole ring's presence in this compound indicates potential anticancer properties. Research has demonstrated that imidazole derivatives can act as tubulin polymerization inhibitors, leading to cell cycle arrest in cancer cells. For example, compounds with similar structures have shown IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HeLa and MDA-MB-468 .
In a study evaluating the antiproliferative effects of imidazole derivatives, one compound exhibited an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating strong potential for further development as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites on enzymes or receptors, influencing their activity. The thioether group may also participate in redox reactions, modulating the compound's biological effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antifungal Activity : A study reported that imidazole derivatives showed promising antifungal activity against Fusarium oxysporum and other fungal pathogens .
- Cancer Cell Studies : In vivo studies demonstrated that certain imidazole derivatives significantly suppressed tumor growth in xenograft models without causing substantial weight loss in the host animals .
- Mechanistic Insights : Computational docking studies have suggested that these compounds can bind effectively to tubulin's colchicine site, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antitumor properties . Research indicates that derivatives of imidazole compounds often exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar structures can induce apoptosis in cancer cells, making them promising candidates for drug development .
The biological activities associated with this compound include:
- Antimicrobial Effects: Initial studies suggest potential antimicrobial activity, which warrants further investigation into its efficacy against various pathogens.
- Anticancer Activity: Similar compounds have demonstrated effectiveness against colon, breast, and cervical cancer cell lines .
Chemical Biology
In chemical biology, the compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated a series of imidazole derivatives for their anticancer properties. The results indicated that compounds with similar structural features to (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone exhibited IC50 values in the nanomolar range against various cancer cell lines, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity
Research conducted on related thioether compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, indicating a promising avenue for developing new antibiotics .
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs share the imidazole/imidazoline core and methanone functionality but differ in substituents and heteroatom placement. Key examples include:
Key Observations :
- Sulfur vs. Oxygen Linkers : The 4-methylbenzylthio group in the target compound may confer stronger hydrophobic interactions compared to oxygen-based linkers (e.g., benzyloxy) .
- Electronic Effects : Fluorine or bromine substituents (e.g., in ) alter electron density, impacting binding affinity in enzyme inhibition .
Comparison with Other Derivatives :
- : Derivatives with tris(4-methoxyphenyl) groups require multi-step aryl coupling, increasing synthetic complexity .
Q & A
Q. What are the optimized synthetic routes for (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. Key variables include:
- Catalysts : Use of ammonium acetate or acetic acid to facilitate cyclization (e.g., as in imidazole ring formation) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while solvent-free conditions reduce by-products .
- Temperature : Microwave-assisted synthesis (80–120°C) improves efficiency compared to traditional reflux (36+ hours) .
- Purification : Column chromatography (n-hexane/EtOAc gradients) or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between the imidazole and o-tolyl groups) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methylbenzyl-thioether protons at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at ~395 m/z) .
- HPLC : Reverse-phase C18 columns assess purity (>98% required for pharmacological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thioimidazoles?
- Methodological Answer : Discrepancies often arise from variations in substituents (e.g., fluorobenzyl vs. methylbenzyl groups). Strategies include:
- Target-Specific Assays : Compare binding affinities (e.g., kinase inhibition assays) to isolate substituent-dependent effects .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., ATP-binding pockets) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to contextualize activity ranges .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?
- Methodological Answer :
- Systematic Substitution : Replace the 4-methylbenzyl-thioether with halogenated (e.g., 3-fluorobenzyl) or bulky (e.g., cyclopentyl) groups .
- Pharmacophore Mapping : Identify critical moieties (e.g., methanone group’s role in hydrogen bonding) via CoMFA/CoMSIA models .
- In Vitro/In Vivo Correlation : Test derivatives against cell lines (e.g., MCF-7 for anticancer activity) and measure pharmacokinetics (e.g., logP via shake-flask method) .
Q. How can researchers address low solubility or stability issues during in vitro testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO to avoid cytotoxicity) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Accelerated Stability Studies : Monitor degradation under stress conditions (40°C/75% RH) via UPLC-UV .
Data-Driven Insights from Evidence
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods, with yields >85% .
- Biological Relevance : Fluorinated analogs (e.g., 3-fluorobenzyl derivatives) show 3–5× higher potency in kinase inhibition assays than non-fluorinated counterparts .
- Structural Insights : X-ray data (CCDC 825356) confirm a planar imidazole ring, enabling π-π stacking with aromatic residues in target proteins .
Contradictions and Mitigation
- vs. 2 : While emphasizes microwave synthesis, highlights fluorinated analogs. Researchers should validate solvent compatibility when combining these approaches.
- Biological Activity : notes fluorophenyl-imidazoles exhibit antifungal activity, but focuses on kinase targets. Cross-disciplinary assays (e.g., microbial + cancer models) clarify multifunctionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
